2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528535
InChI: InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+
SMILES:
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

CAS No.:

Cat. No.: VC14528535

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole -

Specification

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Standard InChI InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+
Standard InChI Key LPLLNBVBHIZVJV-BQYQJAHWSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=CO3
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-[(E)-2-(Furan-2-yl)ethenyl]-1H-benzimidazole (C₁₃H₁₀N₂O) features a benzimidazole core fused to a furan ring via an ethenyl (–CH=CH–) linker in the E-configuration. The IUPAC name specifies the substitution pattern:

  • Position 1: Hydrogen atom (1H tautomer)

  • Position 2: (E)-2-(furan-2-yl)ethenyl group

Key structural parameters from computational models :

PropertyValue
Molecular weight210.23 g/mol
Exact mass210.0793 Da
Topological polar SA55.7 Ų
Hydrogen bond donors1 (imidazole NH)
Hydrogen bond acceptors3 (two imidazole N, one furan O)

The conjugated system spanning benzimidazole and furan moieties creates an extended π-network, as evidenced by UV-Vis absorption maxima at 320 nm (ε = 12,500 M⁻¹cm⁻¹).

Tautomerism and Electronic Effects

The unsubstituted NH group at position 1 enables prototropic tautomerism, with nuclear magnetic resonance (NMR) studies indicating a 1H:3H tautomeric ratio of 85:15 in DMSO-d₆ . Density functional theory (DFT) calculations reveal:

  • Highest occupied molecular orbital (HOMO): Localized on benzimidazole

  • Lowest unoccupied molecular orbital (LUMO): Predominantly furan-based

This electronic separation suggests potential for charge-transfer interactions in biological systems.

Synthetic Methodologies

Alternative Pathways

Comparative synthesis methods:

MethodReagentsYield (%)Purity (%)
Microwave-assisted SiO₂-H₃PO₄, 300 W, 5 min8298.5
Solvent-free Montmorillonite K10, 80°C6897.2
PhotochemicalUV irradiation, CH₂Cl₂5595.8

Microwave synthesis reduces reaction time 36-fold versus conventional heating while improving yield .

Biological Activity Profile

Antimicrobial Effects

Screenings against WHO priority pathogens show:

OrganismMIC (μg/mL)Mechanism Postulate
Staphylococcus aureus (MRSA)16Cell wall synthesis inhibition
Candida albicans32Ergosterol biosynthesis
Pseudomonas aeruginosa64Biofilm disruption

Structure-activity relationship (SAR) analysis indicates:

  • Furan orientation: E-configuration essential for activity (Z-isomer MIC >128 μg/mL)

  • Substituent effects: Electron-withdrawing groups at benzimidazole C5 enhance potency

Antioxidant Capacity

In vitro assays demonstrate dual redox behavior :

AssayResult (IC₅₀)Reference Standard (IC₅₀)
DPPH radical scavenging18.7 μMAscorbic acid: 12.4 μM
FRAP0.89 mmol Fe²⁺/gQuercetin: 1.12 mmol/g
SOD mimic74.2% at 50 μMCu/Zn-SOD: 92%

Paradoxically, chronic administration in rats (22 doses, 10 mg/kg) induced:

  • ↓ Serum antioxidants: Vitamin C (-38%), Vitamin E (-29%), Selenium (-24%)

  • ↑ Oxidative markers: MDA (+217%), GSH-Px activity (+142%)

This suggests context-dependent pro/antioxidant effects requiring dose optimization.

Pharmacokinetic Considerations

ADME Properties

Predicted using SwissADME:

ParameterValue
LogP2.81
Water solubility89.2 mg/L (25°C)
BBB permeabilityYes (logBB 0.17)
CYP3A4 inhibition62% at 10 μM

In vivo rat studies show:

  • Oral bioavailability: 34% (AUC₀₋₂₄ 11.2 μg·h/mL)

  • Half-life: 2.8 h (IV), 4.1 h (PO)

  • Major metabolite: 2-(Furan-2-yl)acetic acid (Phase II conjugation)

Toxicity Profiling

Acute toxicity (OECD 423):

SpeciesLD₅₀ (mg/kg)
Mouse (oral)1,250
Rat (subcutaneous)890

Chronic exposure (28-day):

  • NOAEL: 25 mg/kg/day

  • LOAEL: 50 mg/kg/day (hepatocyte vacuolation)

Research Frontiers and Challenges

Targeted Drug Design

Recent efforts focus on hybrid analogs:

DerivativeEnhanced Property
Cu(II) complexAnticancer (HepG2 IC₅₀ 8 μM)
PEGylated nanoparticleBioavailability +89%
Sulfonamide conjugateCOX-2 inhibition (IC₅₀ 0.8 μM)

Computational Modeling

Molecular docking against SARS-CoV-2 main protease (6LU7):

  • Binding energy: -8.2 kcal/mol

  • Key interactions:

    • Furan O with His41

    • Benzimidazole NH with Glu166

Machine learning QSAR models (n=142 analogs):

  • : 0.91 for antimicrobial activity

  • Critical descriptors:

    • AlogP (98% contribution)

    • Topological charge index (2.1%)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator